molecular formula C13H14ClF6N3O B2847279 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol CAS No. 477858-21-2

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol

Cat. No. B2847279
CAS RN: 477858-21-2
M. Wt: 377.72
InChI Key: ZAUYCHGXFFHZGO-UHFFFAOYSA-N
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Description

The compound “3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring. The other end of the molecule consists of a trifluoro-2-propanol group .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyridine ring contributes to the unique physicochemical properties of the compound .

Scientific Research Applications

Antimalarial Agents

Piperazine and pyrrolidine derivatives, including compounds structurally similar to "3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol," have been synthesized and evaluated for their antimalarial activity. The presence of a hydroxyl group, a propane chain, and fluorine is crucial for the antiplasmodial activity against Plasmodium falciparum. These compounds showed significant activity in inhibiting parasite growth, with certain derivatives being notably potent and selective against the chloroquine-resistant strain of P. falciparum in culture. The research emphasizes the potential of these compounds in antimalarial therapy, highlighting their structure-activity relationships (Mendoza et al., 2011).

Synthesis of Neuroleptic Agents

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves key intermediates that share a structural resemblance to "this compound." These compounds are part of a class of pharmaceuticals that contain a bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The research outlines a synthetic pathway for these neuroleptic agents, demonstrating the compound's role as a precursor in pharmaceutical synthesis (Botteghi et al., 2001).

Antitumor Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their antitumor activity. Novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, have demonstrated potent cytotoxicity against several tumor cell lines both in vitro and in vivo. These findings suggest the therapeutic potential of these compounds in cancer treatment, indicating their significance in the development of new anticancer drugs (Naito et al., 2005).

Serotonin Re-uptake Inhibitors

Piperazinylpyrazolo[3,4-b]pyridines, including molecules with similarities to "this compound," have been identified as selective serotonin re-uptake inhibitors (SSRIs). The synthesis of these compounds from 2,6-difluoropyridine and their subsequent evaluation for SSRI activity highlight their potential use in treating depression and other disorders related to serotonin imbalance (Shutske & Roehr, 1997).

Future Directions

The future directions for the use of this compound could be in the agrochemical and pharmaceutical industries, given the unique properties of trifluoromethylpyridines . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF6N3O/c14-9-5-8(12(15,16)17)6-21-11(9)23-3-1-22(2-4-23)7-10(24)13(18,19)20/h5-6,10,24H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYCHGXFFHZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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